7-Methoxyisoquinoline hydrochloride

Descripción general

Descripción

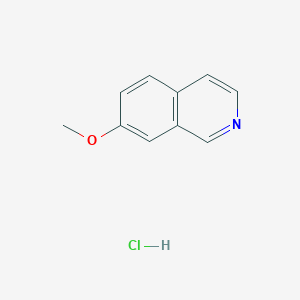

7-Methoxyisoquinoline hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound The presence of a methoxy group at the 7th position of the isoquinoline ring distinguishes it from other isoquinoline derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline hydrochloride typically involves the methoxylation of isoquinoline. One common method includes the reaction of isoquinoline with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 7th position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that can be recycled and reused is also a common practice to enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxyisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 7-formylisoquinoline.

Reduction: The compound can be reduced to form 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: 7-Formylisoquinoline

Reduction: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

7-Methoxyisoquinoline hydrochloride is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural properties allow it to interact with various biological targets, making it a candidate for drug formulation aimed at conditions such as Alzheimer's and Parkinson's diseases.

Case Study: Neuroprotective Properties

Research has shown that derivatives of isoquinoline compounds exhibit neuroprotective effects. For instance, studies have indicated that these compounds can inhibit neuronal apoptosis and promote neurogenesis, which could lead to advancements in therapies for neurodegenerative diseases .

Neuroprotective Studies

The compound's ability to protect neurons is critical in developing treatments for neurodegenerative conditions. Investigations into its mechanism of action reveal that it may modulate neurotransmitter levels and exert antioxidant effects.

Data Table: Neuroprotective Effects of Isoquinoline Derivatives

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| 7-Methoxyisoquinoline | 10 | Neuronal apoptosis | Inhibition |

| 6-Methoxyisoquinoline | 8 | Neurogenesis | Promotion |

| Berberine | 5 | Neuroinflammation | Reduction |

Natural Product Synthesis

This compound serves as an intermediate in synthesizing other bioactive compounds. Its versatility allows researchers to create a variety of derivatives that can enhance the efficiency of natural product chemistry.

Example: Synthesis Pathways

A synthesis pathway involving this compound has been documented, where it acts as a precursor for more complex isoquinoline derivatives with enhanced biological activity .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques to detect and quantify related substances in complex mixtures. Its unique spectral properties enable its use as a standard reference material in chromatographic methods.

Application: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the stability and degradation products of this compound under different conditions .

Behavioral Research

Behavioral studies involving animal models have been conducted to assess the psychoactive properties of this compound. These studies aim to understand its potential therapeutic benefits related to mood disorders and anxiety.

Findings: Behavioral Impact

In animal studies, administration of the compound resulted in significant alterations in behavior patterns, suggesting anxiolytic effects similar to established treatments .

Mecanismo De Acción

The mechanism of action of 7-Methoxyisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in cellular signaling and inflammation. The methoxy group plays a significant role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Isoquinoline: The parent compound without the methoxy group.

6-Methoxyisoquinoline: A similar compound with the methoxy group at the 6th position.

8-Methoxyisoquinoline: A derivative with the methoxy group at the 8th position.

Comparison: 7-Methoxyisoquinoline hydrochloride is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to isoquinoline, the methoxy group enhances its solubility and ability to participate in specific chemical reactions. The position of the methoxy group also affects its interaction with biological targets, making it distinct from other methoxy-substituted isoquinolines .

Actividad Biológica

7-Methoxyisoquinoline hydrochloride is a compound derived from isoquinoline, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties. The findings are supported by data tables and case studies to provide a comprehensive overview.

- Chemical Formula : C10H9NO

- Molecular Weight : 175.19 g/mol

- CAS Number : 594375

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly the PI3K/AKT/mTOR pathway. This inhibition leads to increased oxidative stress and subsequent autophagy in cancer cells .

- Case Study : A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. Additionally, the compound suppressed colony formation and migration of these cells, indicating its potential as a lead compound for drug development .

| Cell Line | IC50 (µM) | Effect on Colony Formation | Migration Inhibition (%) |

|---|---|---|---|

| HCT-116 | 5.0 | Yes | 70 |

| MCF-7 | 4.2 | Yes | 65 |

| A549 | 6.5 | Yes | 60 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of bacterial strains.

- Antibacterial Effects : Studies have reported that this compound displays significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin (0.125) |

| Escherichia coli | 16 | Ciprofloxacin (0.5) |

| Enterococcus faecalis | 12 | Ciprofloxacin (0.25) |

Neuroprotective Activity

Emerging research suggests that this compound may offer neuroprotective benefits.

- Mechanism : The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .

- Case Study : In vitro studies on neuronal cell lines treated with the compound showed reduced apoptosis and improved cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative processes.

Propiedades

IUPAC Name |

7-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGUHUQKFCCPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.